

# Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

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## Compound of Interest

Compound Name: *Pleuromutilin*

Cat. No.: *B1678893*

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Application Note: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For **pleuromutilin** analogs, 1D NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to confirm the integrity of the core tricyclic structure and to precisely identify the location and nature of the synthetic modifications.  $^1\text{H}$  NMR provides information on the proton environment and their connectivity, while  $^{13}\text{C}$  NMR reveals the carbon skeleton. High-field NMR instruments (400 MHz and above) are typically employed to resolve complex spin systems within the molecule.<sup>[1][3][4]</sup> The chemical shifts ( $\delta$ ) and coupling constants (J) are benchmarked against the parent **pleuromutilin** structure to verify the changes in the C22 side chain.

## Experimental Protocol: NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of the purified **pleuromutilin** analog.
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ , or DMSO- $d_6$ ) in a standard 5 mm NMR tube.<sup>[1][5]</sup> The choice of solvent depends on the solubility of the analog.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).<sup>[4]</sup>
  - Ensure the solution is clear and free of particulate matter.

- Data Acquisition:
  - Acquire spectra on a 400, 500, or 600 MHz NMR spectrometer.[\[1\]](#)[\[3\]](#)
  - $^1\text{H}$  NMR: Acquire a 1D proton spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - 2D NMR (if required): For novel structures, acquire 2D spectra like COSY ( $^1\text{H}$ - $^1\text{H}$  correlation), HSQC ( $^1\text{H}$ - $^{13}\text{C}$  one-bond correlation), and HMBC ( $^1\text{H}$ - $^{13}\text{C}$  long-range correlation) to establish connectivity.
- Data Processing and Analysis:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons and carbons in the molecule.

#### Data Presentation: Representative NMR Data for **Pleuromutilin** Analogs

The following tables summarize characteristic NMR data for selected **pleuromutilin** analogs, demonstrating the impact of C22 side-chain modifications.

Table 1:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) for Selected **Pleuromutilin** Analogs in  $\text{CDCl}_3$ .

Carbon Atom	Analog 1 (Compound 54) <a href="#">[1]</a>	Analog 2 (Compound 48) <a href="#">[1]</a>
C3	216.9	217.0
C21	166.4	166.6
C11	74.6	74.6
C14	70.6	70.4
C19	138.7	138.8
C20	117.3	117.3

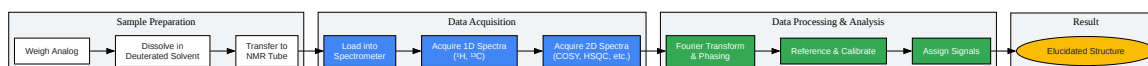
| C22 | 34.4 | 34.4 |

Table 2: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) for a Selected **Pleuromutilin** Analog (Compound 52) in DMSO-d<sub>6</sub>.[\[1\]](#)

Proton(s)	Chemical Shift (δ)	Multiplicity & Coupling Constant (J, Hz)
H19	6.10 - 6.04	m
H14	5.56	d, J = 8.8
Aromatic H	7.66 - 7.61	m
Aromatic H	7.57	dd, J = 8.8, 4.9

| Aromatic H | 7.23 | ddd, J = 9.8, 8.7, 2.5 |

Visualization: General Workflow for NMR Analysis



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Caption: General workflow for structural characterization by NMR spectroscopy.

## Part 2: Characterization by Mass Spectrometry (MS)

Application Note: High-Resolution Mass Spectrometry (HR-MS), typically coupled with a liquid chromatography (LC) system and using a soft ionization technique like Electrospray Ionization (ESI), is critical for confirming the elemental composition of **pleuromutilin** analogs.[5][6] HR-MS provides a highly accurate mass-to-charge ( $m/z$ ) ratio of the parent ion (e.g.,  $[M+H]^+$ ), which is compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.[7] Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern offers additional structural information that corroborates the findings from NMR.[8][9]

### Experimental Protocol: LC-HR-MS Analysis

- Sample Preparation:
  - Prepare a stock solution of the purified analog at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7][10]
  - Create a dilute working solution (e.g., 1-10  $\mu\text{g/mL}$ ) by diluting the stock solution with the mobile phase starting condition (e.g., a mixture of water and acetonitrile).[10]

- To promote protonation for positive ion mode ESI, add formic acid to the working solution to a final concentration of 0.1% (v/v).[\[6\]](#)[\[7\]](#)
- Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulates before injection.
- LC-MS/MS System Parameters:
  - Liquid Chromatography (LC):
    - Column: Use a reversed-phase C18 column.[\[7\]](#)
    - Mobile Phase A: 0.1% formic acid in water.[\[6\]](#)
    - Mobile Phase B: 0.1% formic acid in acetonitrile.[\[6\]](#)
    - Gradient: Employ a suitable gradient, for example, a linear gradient from 5% to 95% mobile phase B over 10-15 minutes, to ensure good separation and peak shape.[\[6\]](#)
    - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
  - Mass Spectrometry (MS):
    - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[\[5\]](#)[\[11\]](#)
    - Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap.[\[7\]](#)
    - Acquisition Mode:
      - Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 100-1000) to detect the protonated parent ion  $[\text{M}+\text{H}]^+$ .
      - MS/MS (or Product Ion Scan): Select the parent ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.
- Data Analysis:
  - Determine the accurate m/z of the parent ion from the full scan spectrum.

- Use the instrument's software to calculate the elemental composition based on the accurate mass.
- Compare the measured mass with the theoretically calculated mass for the proposed formula. The mass error should ideally be  $< 5$  ppm.
- Analyze the MS/MS fragmentation pattern to confirm the structure of the side chain and the core.

#### Data Presentation: Representative HR-MS Data for **Pleuromutilin** Analogs

Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data for Selected **Pleuromutilin** Analogs.

Analog ID	Molecular Formula	Calculated m/z [M+H] <sup>+</sup>	Found m/z [M+H] <sup>+</sup>	Reference
Compound 54	C <sub>29</sub> H <sub>36</sub> ClNO <sub>5</sub> S	544.1930 (as [M-H] <sup>-</sup> )	544.1931 (as [M-H] <sup>-</sup> )	[1]
Compound 10	C <sub>32</sub> H <sub>46</sub> N <sub>2</sub> O <sub>5</sub> S	571.3201	571.3187	[5]

| Compound 15 | C<sub>33</sub>H<sub>46</sub>N<sub>2</sub>O<sub>5</sub>S | 583.3201 | 583.3190 |[5] |

#### Visualization: General Workflow for LC-MS/MS Analysis



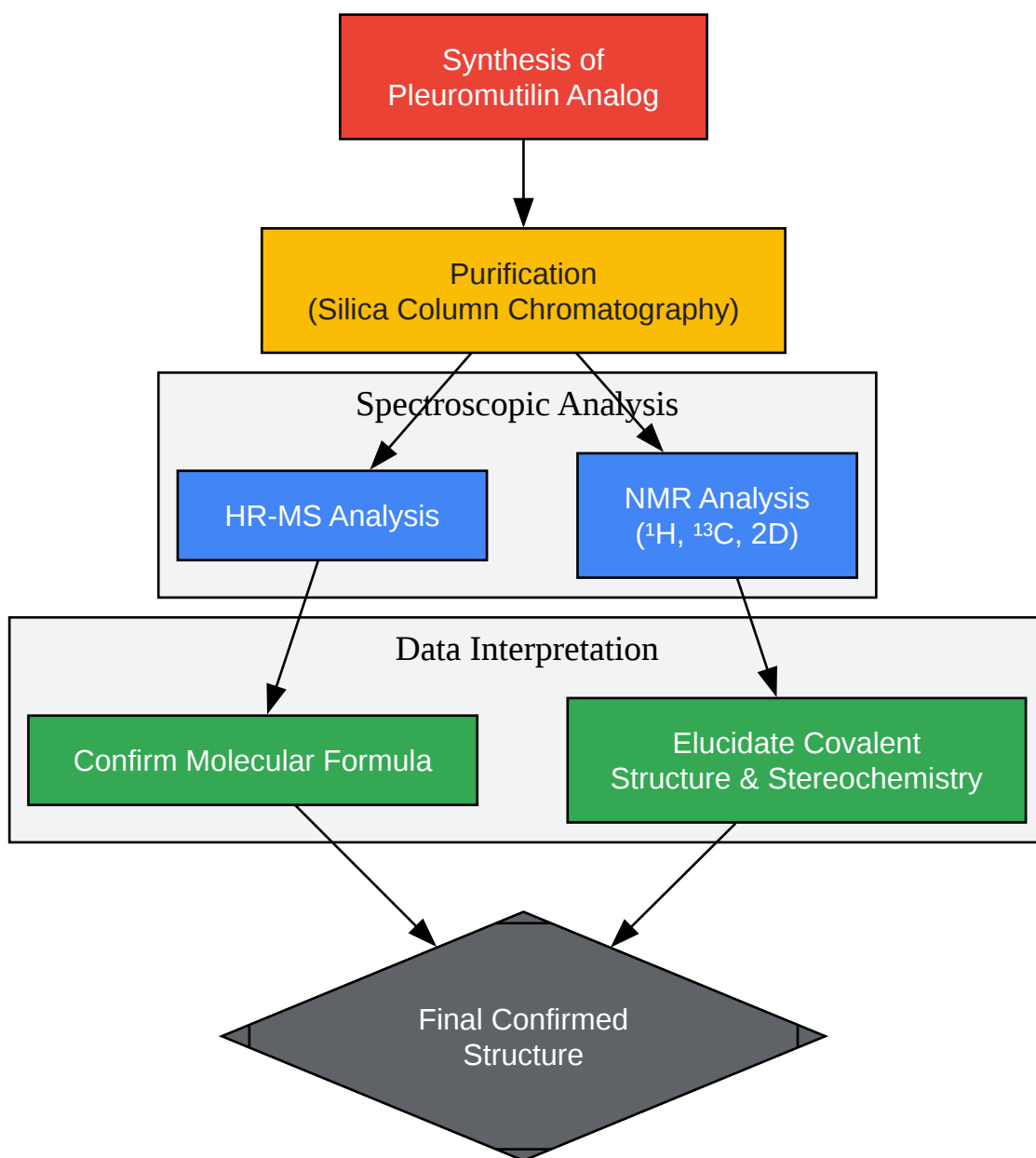
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Caption: General workflow for molecular formula confirmation by LC-HR-MS.

## Part 3: Integrated Structural Characterization

Application Note: The most robust characterization of **pleuromutilin** analogs comes from an integrated approach that combines the strengths of both NMR and MS. The synthetic pathway provides the proposed structure. HR-MS then quickly confirms the elemental composition and molecular weight, verifying that a product with the correct formula has been synthesized. Finally, detailed 1D and 2D NMR analyses provide the definitive proof of structure, confirming the connectivity of all atoms and the specific stereochemistry of the molecule. This logical progression ensures a high degree of confidence in the final structural assignment.

Visualization: Integrated Characterization Workflow



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Caption: Integrated workflow from synthesis to final structure confirmation.

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